3-[(4,6-dimethylpyrimidin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
CAS No.: 2097921-20-3
Cat. No.: VC6442657
Molecular Formula: C21H28N4O3
Molecular Weight: 384.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097921-20-3 |
|---|---|
| Molecular Formula | C21H28N4O3 |
| Molecular Weight | 384.48 |
| IUPAC Name | 3-(4,6-dimethylpyrimidin-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
| Standard InChI | InChI=1S/C21H28N4O3/c1-15-13-16(2)24-20(23-15)28-19-5-4-12-25(14-19)21(26)22-11-10-17-6-8-18(27-3)9-7-17/h6-9,13,19H,4-5,10-12,14H2,1-3H3,(H,22,26) |
| Standard InChI Key | ZDUAWIAZHUIVRK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)NCCC3=CC=C(C=C3)OC)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 1-position with a carboxamide group and at the 3-position with an oxy-linked 4,6-dimethylpyrimidin-2-yl moiety. The carboxamide’s nitrogen is further bonded to a 2-(4-methoxyphenyl)ethyl chain. Key structural elements include:
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Piperidine core: A six-membered saturated heterocycle contributing conformational flexibility.
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Carboxamide functionality: Enhances hydrogen-bonding potential and metabolic stability.
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4,6-Dimethylpyrimidin-2-yloxy group: A heteroaromatic system with electron-donating methyl groups, likely influencing electronic interactions.
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4-Methoxyphenethyl chain: A lipophilic aromatic substituent that may modulate membrane permeability and receptor binding .
Table 1: Comparative Molecular Properties of Related Piperidine-Carboxamides
Physicochemical Characteristics
While experimental data for the target compound are unavailable, predictive models and analog comparisons suggest:
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logP: ~3.5–4.2 (moderate lipophilicity, favoring blood-brain barrier penetration) .
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Hydrogen-bond donors/acceptors: 1 donor (amide NH) and 5 acceptors (amide carbonyl, pyrimidinyl N, ether O), influencing solubility and protein binding .
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Polar surface area: ~70–80 Ų, indicating potential for oral bioavailability .
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The compound can be dissected into three primary fragments:
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Piperidine-1-carboxamide backbone: Likely derived from piperidine-4-carboxylic acid or its ester.
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4,6-Dimethylpyrimidin-2-yloxy group: Synthesized via cyclization of β-diketones with guanidine derivatives.
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4-Methoxyphenethyl amine: Prepared by reduction of 4-methoxyphenylacetonitrile or via Grignard reactions .
Step 1: Preparation of 3-Hydroxypiperidine-1-carboxamide
Piperidine-3-ol undergoes carboxamide formation using an isocyanate (e.g., 4-methoxyphenethyl isocyanate) in anhydrous dichloromethane with catalytic DMAP .
Step 3: Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient) and characterized by LC-MS, / NMR, and IR spectroscopy .
Table 2: Key Synthetic Intermediates and Conditions
| Intermediate | Reagents/Conditions | Yield (%) |
|---|---|---|
| Piperidine-3-ol derivative | 4-Methoxyphenethyl isocyanate, DMAP, DCM | 65–70 |
| Pyrimidinyloxy substitution | 2-Chloro-4,6-dimethylpyrimidine, NaH, DMF | 50–60 |
Challenges and Future Directions
Knowledge Gaps
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Experimental validation: No direct in vitro or in vivo data exist for the target compound.
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Metabolic stability: Predictive ADME studies are needed to assess oxidation/hydrolysis risks at the pyrimidinyloxy and methoxy groups .
Recommended Studies
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